molecular formula C12H19NO B13317478 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol

3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol

Cat. No.: B13317478
M. Wt: 193.28 g/mol
InChI Key: ZSCHLGKRCBNDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO. It is a propanolamine derivative, characterized by the presence of an amino group attached to a propanol backbone, with a 2-methylphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-methylphenyl ethylamine with an appropriate propanol derivative under controlled conditions. One common method involves the reductive amination of 2-methylphenyl ethylamine with 3-chloropropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as β-adrenergic receptors. By binding to these receptors, the compound can modulate downstream signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This modulation can lead to various physiological effects, such as changes in heart rate and smooth muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol is unique due to its specific structural features, such as the presence of a 2-methylphenyl group and a propanolamine backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[1-(2-methylphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C12H19NO/c1-10-6-3-4-7-12(10)11(2)13-8-5-9-14/h3-4,6-7,11,13-14H,5,8-9H2,1-2H3

InChI Key

ZSCHLGKRCBNDDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.